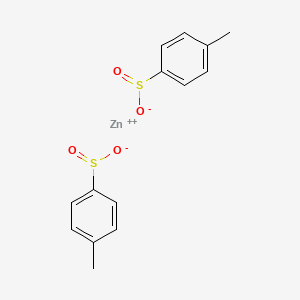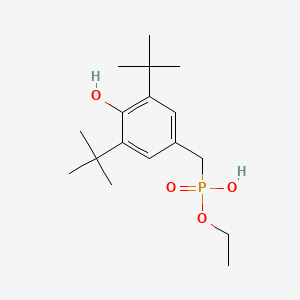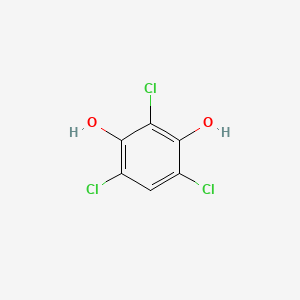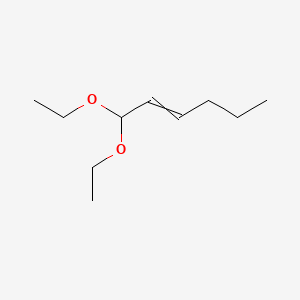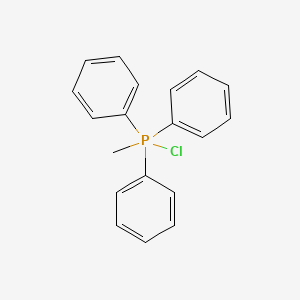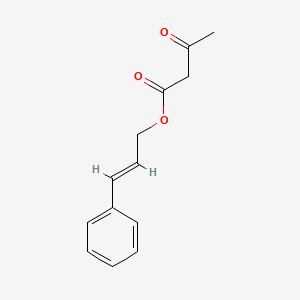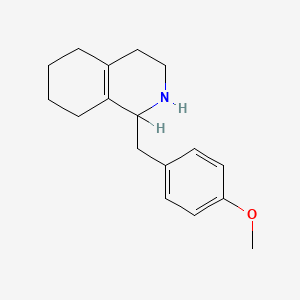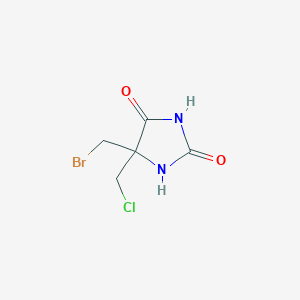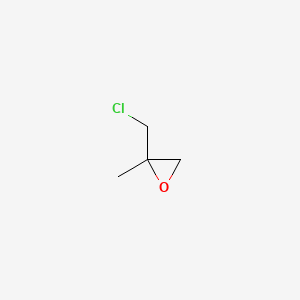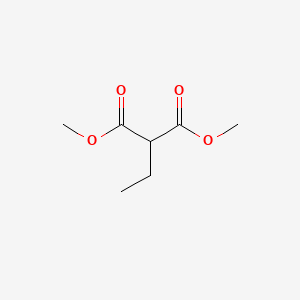
Dimethyl ethylmalonate
Overview
Description
Dimethyl ethylmalonate is an organic compound with the molecular formula C7H12O4. It is a diester derivative of malonic acid, specifically the dimethyl ester of ethylmalonic acid. This compound is used extensively in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Dimethyl ethylmalonate, a diester derivative of malonic acid, primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions, including the malonic ester synthesis .
Mode of Action
This compound interacts with its targets through a process known as alkylation . In this process, an enolate ion, formed by the deprotonation of this compound, undergoes an S_N2 reaction with an alkyl halide . This reaction results in the replacement of an α-hydrogen with an alkyl group, forming a new carbon-carbon (C-C) bond .
Biochemical Pathways
The interaction of this compound with its targets affects the malonic ester synthesis pathway . This pathway involves the formation of carboxylic acids via the alkylation of enolate ions . The newly formed C-C bond leads to the creation of α-substituted malonic esters, which can be further processed to yield a variety of carboxylic acids and methyl ketones .
Result of Action
The alkylation of enolate ions by this compound results in the formation of α-substituted malonic esters . These esters can be further processed to yield a variety of carboxylic acids and methyl ketones . This transformation is a key step in the malonic ester synthesis pathway, which is used to prepare a wide variety of carboxylic acids .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can affect the formation of enolate ions, which are crucial for the compound’s mode of action . Additionally, the presence of alkyl halides is necessary for the alkylation process . The temperature and solvent can also impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Dimethyl ethylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as sodium methylate and potassium hydroxide, which facilitate its transformation into other useful compounds . These interactions are crucial for the compound’s function in organic synthesis, where it acts as a building block for more complex molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in metabolic pathways that are essential for cellular energy production and biosynthesis. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental to cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of carboxylic acids and other organic compounds. It interacts with enzymes such as sodium methylate and potassium hydroxide, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its function in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This localization is essential for the compound’s role in cellular metabolism and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl ethylmalonate can be synthesized through the alkylation of dimethyl malonate with ethyl halides. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the dimethyl malonate, forming an enolate. This enolate then undergoes nucleophilic substitution with an ethyl halide to yield this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of dimethyl malonate with ethyl bromide in the presence of a strong base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl ethylmalonate undergoes several types of chemical reactions, including:
Alkylation: The enolate form of this compound can react with various alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of this compound yields ethylmalonic acid and methanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form ethyl acetate and carbon dioxide.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, diethyl ether.
Major Products
Ethylmalonic acid: Formed through hydrolysis.
Ethyl acetate: Formed through decarboxylation.
Scientific Research Applications
Dimethyl ethylmalonate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Fragrance Industry: It is used as a raw material in the synthesis of jasmonates, which are key components in many fragrances.
Biological Research: It is used in the study of metabolic pathways and enzyme mechanisms involving malonic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Diethyl ethylmalonate
Uniqueness
Dimethyl ethylmalonate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other malonates. Its ethyl group offers different steric and electronic properties, making it suitable for specific synthetic applications .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, the fragrance industry, and biological research. Its unique reactivity and ability to form enolates make it a valuable tool for chemists and researchers.
Properties
IUPAC Name |
dimethyl 2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMVENQJLQMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181214 | |
| Record name | Dimethyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-67-9 | |
| Record name | 1,3-Dimethyl 2-ethylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl ethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl ethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl ethylmalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WVV6D2TKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


